YK-11
Overview
Description
YK11: is a synthetic steroidal selective androgen receptor modulator (SARM). It is known for its ability to increase muscle mass, strength, and decrease body fat by targeting androgen receptors and inhibiting myostatin, a protein that regulates muscle development .
Mechanism of Action
Target of Action
YK-11, also known as Z9748J6B0R, YK11, UNII-Z9748J6B0R, or YK11 cpd, is a synthetic steroidal selective androgen receptor modulator (SARM). It primarily targets the androgen receptors in skeletal muscles and bones . The androgen receptors play a crucial role in regulating muscle growth .
Mode of Action
This compound selectively binds to specific androgen receptors, rather than invading the body in a shotgun approach like anabolic steroids . It is a partial agonist of the androgen receptor, which means it induces a response in the receptor that is less than the maximum response achievable . This unique characteristic of this compound may offer potential benefits such as a more targeted action and fewer side effects compared to full agonists .
Biochemical Pathways
This compound’s action mechanism encompasses the inhibition of myostatin , a growth differentiation factor that plays a critical role in regulating muscle mass . By inhibiting myostatin, this compound allows for increased muscle development and retention . It also increases the levels of follistatin , which is an antagonist of myostatin and promotes muscle growth .
Result of Action
The molecular and cellular effects of this compound’s action include increased muscle growth, strength gains, and improvements in body composition . Cellular studies conducted on this compound suggest that it has an anabolic effect on muscle tissue and bone which is mediated through androgen receptor activation, as well as via its induction of Follistatin expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that this compound, like all SARMs, is still in the investigational phase, and its comprehensive safety profile remains undetermined . Therefore, prospective users should exercise caution, mindful of the potential for adverse effects and the current absence of regulatory endorsement for human application .
Biochemical Analysis
Biochemical Properties
YK-11 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to androgen receptors in muscle tissue, initiating a cascade of biochemical events that lead to increased protein synthesis and muscle growth . This compound also upregulates the expression of follistatin, a protein that inhibits myostatin, thereby promoting muscle growth . Additionally, this compound has been shown to activate the Akt signaling pathway, which is crucial for muscle differentiation and growth .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In muscle cells, this compound enhances protein synthesis and muscle hypertrophy by increasing follistatin levels and inhibiting myostatin . It also influences cell signaling pathways, such as the Akt pathway, which plays a critical role in cell growth and survival . Furthermore, this compound has been shown to affect gene expression by modulating the activity of androgen receptors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with androgen receptors. This compound binds to these receptors with high affinity, similar to testosterone . Unlike traditional SARMs, this compound targets both anabolic and androgenic receptors, making it effective in promoting muscle growth while minimizing systemic side effects . This compound also activates the Akt signaling pathway, which is essential for muscle differentiation and growth . This activation leads to increased protein synthesis and muscle hypertrophy by upregulating follistatin and inhibiting myostatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained anabolic effects . Long-term studies have shown that this compound can maintain its muscle-building effects over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can significantly increase muscle mass and strength without causing severe side effects . High doses of this compound may lead to toxic effects, including liver damage and hormonal imbalances . It is crucial to determine the optimal dosage that maximizes the anabolic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with androgen receptors and the Akt signaling pathway . By binding to androgen receptors, this compound modulates the expression of genes involved in muscle growth and differentiation . Additionally, this compound’s inhibition of myostatin and upregulation of follistatin further enhance its anabolic effects . These interactions influence metabolic flux and metabolite levels, promoting muscle hypertrophy and strength .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with androgen receptors and binding proteins . Once inside the cell, this compound binds to androgen receptors in muscle tissue, initiating its anabolic effects . The distribution of this compound within the body is influenced by its affinity for androgen receptors, allowing it to selectively target muscle and bone tissues . This selective distribution minimizes systemic side effects and enhances its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of muscle cells . This compound binds to androgen receptors in the cytoplasm, which then translocate to the nucleus to modulate gene expression . This localization is crucial for its anabolic effects, as it allows this compound to directly influence the transcription of genes involved in muscle growth and differentiation . Additionally, this compound may undergo post-translational modifications that enhance its stability and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of reagents such as methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2’-methoxy-2’,13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5’-1,3-dioxolane]-4’-ylidene]acetate .
Industrial Production Methods: Industrial production of YK11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: YK11 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as methoxy and ester groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methanol and acetic anhydride.
Major Products Formed: The major products formed from these reactions include various intermediates with modified functional groups, leading to the final YK11 compound .
Scientific Research Applications
Chemistry: YK11 is used in chemical research to study its unique properties as a selective androgen receptor modulator and myostatin inhibitor .
Biology: In biological research, YK11 is investigated for its effects on muscle cells and its potential to promote muscle growth by inhibiting myostatin .
Medicine: YK11 has been explored as a potential treatment for muscle wasting conditions, such as those caused by sepsis or other chronic illnesses .
Industry: In the fitness and bodybuilding industry, YK11 is used as a supplement to enhance muscle growth and strength .
Comparison with Similar Compounds
MK-0773: Another selective androgen receptor modulator with similar anabolic effects.
TFM-4AS-1: A compound with myostatin-inhibiting properties.
Uniqueness of YK11: YK11 is unique due to its dual action as both a selective androgen receptor modulator and a myostatin inhibitor. This combination allows for more significant muscle growth compared to other compounds that only target one pathway .
Properties
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-PQUNLUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107018 | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370003-76-1 | |
Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YK-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YK-11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does YK-11 interact with the androgen receptor?
A1: this compound binds to the androgen receptor (AR), but unlike full agonists like testosterone, it acts as a partial agonist []. This means it activates the AR to a lesser extent than full agonists.
Q2: What is the significance of this compound blocking the N/C interaction of the AR?
A2: this compound inhibits the interaction between the N-terminal domain (NTD) and the ligand binding domain (LBD) of the AR, known as the N/C interaction []. This interaction is crucial for the full transcriptional activity of the AR when bound to full agonists. By blocking it, this compound may induce a distinct gene expression profile compared to full agonists.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C27H34O5 and a molecular weight of 430.56 g/mol [, ].
Q4: What spectroscopic data is available for this compound?
A4: Comprehensive mass spectrometric characterization of this compound, including fragmentation patterns under electrospray ionization (ESI) and electron ionization (EI) conditions, has been reported []. These studies, supported by stable-isotope labeling, identified diagnostic product ions, contributing to the understanding of its structure and aiding in its detection. Additionally, NMR spectral data, including 1H NMR and 13C NMR, have confirmed the structure of this compound and its hydrolyzed form [].
Q5: Is this compound a stable compound?
A5: this compound is known to be unstable, particularly in acidic conditions, where it undergoes hydrolysis []. This instability poses challenges for its formulation and storage.
Q6: What is known about the metabolism of this compound in horses?
A6: Research in horses administered this compound orally identified several phase I metabolites in both plasma and urine []. Notably, the in vivo metabolism differed significantly from in vitro metabolism observed in equine liver microsomes. The primary metabolic pathways involved mono- and di-O-demethylation and hydroxylation.
Q7: How is this compound detected in biological samples?
A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound in biological samples, including dietary supplements [].
Q8: What are the known safety concerns associated with this compound?
A8: While specific toxicological data on this compound is limited, its classification as a SARM raises concerns about potential long-term health risks, particularly regarding hormonal effects and potential impacts on cardiovascular and prostate health. More research is needed to fully understand its safety profile.
Q9: Has this compound been found in doping control samples?
A9: Yes, this compound has been detected in doping control samples, highlighting its use as a performance-enhancing substance and the need for robust detection methods [].
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